3-Chloro-6-methyl-1-phenylisoquinoline
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Overview
Description
3-Chloro-6-methyl-1-phenylisoquinoline is an organic compound with the molecular formula C16H12ClN and a molecular weight of 253.73 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Chloro-6-methyl-1-phenylisoquinoline involves the use of polyphosphate ester and appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives . The reaction typically involves heating the polyphosphate ester and oximes, resulting in the formation of isoquinoline derivatives with yields ranging from 50% to 70%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-1-phenylisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with metal catalysts.
Reduction: Sodium borohydride (NaBH4) in suitable solvents.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3-Chloro-6-methyl-1-phenylisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline: Another isoquinoline derivative with similar structural features.
1-Methyl-3-phenylisoquinoline: A related compound with a methyl group instead of a chlorine atom.
Uniqueness
3-Chloro-6-methyl-1-phenylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the isoquinoline ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89721-12-0 |
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Molecular Formula |
C16H12ClN |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
3-chloro-6-methyl-1-phenylisoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-7-8-14-13(9-11)10-15(17)18-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
SYOIZOTUOOHDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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